Benzene-13C
Overview
Description
Benzene-13C is a variant of benzene where one of the carbon atoms is the isotope carbon-13. This isotope is used extensively in nuclear magnetic resonance (NMR) spectroscopy due to its magnetic properties, which differ from the more common carbon-12 isotope. This compound is particularly valuable in research for studying molecular structures and dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-13C can be synthesized through various methods, including the decarboxylation of benzoic acid derivatives labeled with carbon-13. One common method involves heating the sodium salt of benzoic acid (sodium benzoate) with soda lime, resulting in the formation of this compound and sodium carbonate .
Industrial Production Methods: Industrial production of this compound typically involves the use of isotopically labeled precursors. The process requires specialized equipment to handle and purify the isotopically labeled compounds, ensuring that the final product has a high degree of isotopic purity.
Chemical Reactions Analysis
Types of Reactions: Benzene-13C undergoes similar reactions to regular benzene, including:
Electrophilic Aromatic Substitution: This includes nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation
Oxidation: this compound can be oxidized to form phenol, benzoic acid, and other derivatives.
Reduction: It can be reduced to cyclohexane under high pressure and in the presence of a nickel or platinum catalyst.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at 323-333K.
Sulfonation: Fuming sulfuric acid at elevated temperatures.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Friedel-Crafts Alkylation: Alkyl halides and aluminum chloride.
Major Products:
Nitration: Nitrobenzene
Sulfonation: Benzene sulfonic acid
Halogenation: Chlorobenzene or bromobenzene
Friedel-Crafts Alkylation: Alkylbenzene derivatives
Scientific Research Applications
Benzene-13C is widely used in scientific research, particularly in:
Chemistry: It is used in NMR spectroscopy to study molecular structures and dynamics
Biology: It helps in tracing metabolic pathways and understanding biochemical processes.
Medicine: It is used in drug development and metabolic studies.
Industry: It is used in the production of labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of benzene-13C in NMR spectroscopy involves the interaction of the carbon-13 nucleus with an external magnetic field. This interaction causes the nucleus to resonate at a specific frequency, which can be detected and analyzed to provide information about the molecular structure. The carbon-13 nucleus has a magnetic dipole moment, which makes it suitable for NMR studies .
Comparison with Similar Compounds
Benzene-12C: The most common form of benzene, containing only carbon-12 atoms.
Toluene-13C: A methyl-substituted benzene with a carbon-13 isotope.
Phenol-13C: A hydroxyl-substituted benzene with a carbon-13 isotope.
Uniqueness: Benzene-13C is unique due to its isotopic labeling, which makes it particularly useful in NMR spectroscopy. The presence of the carbon-13 isotope allows for detailed studies of molecular structures and dynamics that are not possible with the more common carbon-12 isotope .
Properties
IUPAC Name |
(113C)cyclohexatriene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[13CH]C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480506 | |
Record name | Benzene-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6998-50-1 | |
Record name | Benzene-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6998-50-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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